molecular formula C5H10BrNO2 B14703585 1-Bromo-3-methyl-3-nitrobutane CAS No. 23101-98-6

1-Bromo-3-methyl-3-nitrobutane

Cat. No.: B14703585
CAS No.: 23101-98-6
M. Wt: 196.04 g/mol
InChI Key: BGSYPAWCMYERMA-UHFFFAOYSA-N
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Description

Overview of Polyfunctionalized Organic Molecules

Polyfunctionalized organic molecules are compounds that possess more than one functional group. britannica.com The presence of multiple reactive sites within a single molecule allows for a sequence of chemical reactions, often with a high degree of control over the final product's structure and stereochemistry. This is particularly crucial in the synthesis of natural products and pharmaceuticals, where complex, three-dimensional structures are common. britannica.com The interplay between different functional groups within the same molecule can lead to unique reactivity and the ability to construct intricate carbon skeletons. libretexts.orgresearchgate.net

The Role of Nitroalkanes and Halogenated Hydrocarbons as Synthetic Intermediates

Both nitroalkanes and halogenated hydrocarbons are classes of organic compounds that serve as fundamental building blocks in organic synthesis.

Nitroalkanes , characterized by the presence of a nitro group (-NO2), are highly versatile intermediates. The nitro group is a strong electron-withdrawing group, which acidifies the α-protons, making them susceptible to removal by a base. This generates a nitronate anion, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as the Henry reaction. nih.gov Furthermore, the nitro group can be readily transformed into other functional groups, including amines and carbonyls, adding to its synthetic utility. nih.govnih.gov

Halogenated hydrocarbons , or haloalkanes, contain one or more halogen atoms (F, Cl, Br, I). alfa-chemistry.compcc.eu The carbon-halogen bond is polarized, with the carbon atom being electrophilic. This makes haloalkanes excellent substrates for nucleophilic substitution reactions, where the halogen acts as a leaving group. libretexts.orglibretexts.org They are also precursors for the formation of organometallic reagents, such as Grignard reagents, which are powerful carbon nucleophiles. researchgate.net

The presence of both a nitro group and a bromine atom in 1-Bromo-3-methyl-3-nitrobutane provides a dual-reactivity profile, allowing for a wider range of synthetic possibilities.

Structural Features and Chemical Environment of this compound

The chemical structure of this compound consists of a four-carbon butane (B89635) chain. A bromine atom is attached to the first carbon (C1), and a nitro group and a methyl group are attached to the third carbon (C3). This arrangement of functional groups creates a distinct chemical environment that influences its reactivity.

The key structural features include:

A primary alkyl bromide: The bromine atom is attached to a primary carbon, which is generally amenable to SN2 reactions.

A tertiary nitro group: The nitro group is attached to a tertiary carbon, meaning there are no α-protons. This prevents the formation of a nitronate anion at this position.

Steric hindrance: The presence of a tertiary center with a nitro and methyl group can influence the accessibility of the nearby methylene (B1212753) groups to reagents.

This unique combination of a reactive primary bromide and a non-enolizable tertiary nitro group allows for selective transformations at the C1 position without interference from the nitro group functionality under certain conditions.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H10BrNO2 nih.gov
Molecular Weight 196.04 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 23101-98-6 nih.gov
Canonical SMILES CC(C)(CCBr)N+[O-] nih.gov

Strategies for Carbon-Bromine Bond Formation

Direct Halogenation Approaches to Form Brominated Alkanes

Direct halogenation of alkanes can proceed via free-radical or electrophilic pathways. For a structure analogous to the carbon skeleton of this compound, such as 2-methylbutane, free-radical bromination is a key method. This process typically involves the use of bromine (Br₂) in the presence of ultraviolet (UV) light or heat. The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. A notable characteristic of free-radical bromination is its selectivity for substituting the most stable C-H bond, which is typically the tertiary C-H bond. This is because the stability of the resulting alkyl radical intermediate follows the order: tertiary > secondary > primary.

For instance, the radical halogenation of 2-methylpropane, which has a tertiary hydrogen, yields the tertiary bromide as the major product. sarthaks.comchegg.comyoutube.com This selectivity is more pronounced with bromine compared to chlorine, as bromine atoms are less reactive and therefore more selective in abstracting a hydrogen atom. sarthaks.com

Another relevant, though less direct, method is the Hunsdiecker reaction. This reaction involves the thermal decarboxylation of silver salts of carboxylic acids in the presence of bromine to yield alkyl bromides. adichemistry.comwikipedia.orgvedantu.com The Hunsdiecker reaction is versatile and can be used to prepare primary, secondary, and tertiary alkyl halides. wikipedia.orgchemistry-reaction.com The mechanism is believed to proceed through radical intermediates. wikipedia.org

Table 1: Comparison of Direct Bromination Methods for Tertiary Carbons
MethodReagentsMechanismSelectivityApplicability to Branched Systems
Free-Radical BrominationBr₂, UV light/heatRadical chain reactionHighly selective for tertiary C-H bondsEffective for alkanes with tertiary hydrogens
Hunsdiecker ReactionSilver carboxylate, Br₂Radical decarboxylationDepends on the precursor carboxylic acidApplicable for preparing tertiary bromides

Nucleophilic Substitution Reactions for Alkyl Bromide Synthesis

The synthesis of alkyl bromides can also be achieved through nucleophilic substitution reactions, most commonly from the corresponding alcohols. Reagents such as phosphorus tribromide (PBr₃) are frequently employed for this transformation. masterorganicchemistry.comyoutube.combrainly.com The reaction of an alcohol with PBr₃ typically proceeds via an SN2 mechanism, which involves the backside attack of a bromide ion on the carbon atom bearing the activated hydroxyl group (a good leaving group after reacting with PBr₃). masterorganicchemistry.comyoutube.com

However, the carbon skeleton of this compound is a neopentyl-type structure. Neopentyl halides are known to be very slow to react via the SN2 mechanism due to significant steric hindrance from the bulky tert-butyl-like group, which impedes the backside attack of the nucleophile. quora.comacs.orgstackexchange.com While the reaction is not entirely impossible, the rates are often orders of magnitude lower than for less hindered primary alkyl halides. acs.orgstackexchange.com Therefore, synthesizing this compound from 3-methyl-3-nitro-1-butanol using PBr₃ would be expected to be a challenging and low-yielding process. SN1 reactions are also disfavored as they would involve the formation of an unstable primary carbocation, although rearrangement to a more stable tertiary carbocation is a possibility in some neopentyl systems. quora.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methyl-3-nitrobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2/c1-5(2,3-4-6)7(8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSYPAWCMYERMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297609
Record name 1-Bromo-3-methyl-3-nitrobutane
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Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23101-98-6
Record name Butane, 1-bromo-3-methyl-3-nitro-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-3-methyl-3-nitrobutane
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Reactivity and Reaction Mechanisms of 1 Bromo 3 Methyl 3 Nitrobutane

Reactivity Associated with the Nitro Functional Group

The chemistry of 1-Bromo-3-methyl-3-nitrobutane is centered on the strong electron-withdrawing nature of the nitro group (-NO₂). This characteristic significantly influences the molecule's reactivity, particularly at the carbon atom adjacent to the one bearing the nitro group (the α-carbon). This influence is the foundation for several important classes of organic reactions.

Acidic Character of Alpha-Hydrogens and Nitronate Chemistry

The structure of this compound features two hydrogen atoms on the carbon atom alpha to the tertiary carbon bearing the nitro group. These α-hydrogens exhibit a notable degree of acidity. The potent electron-withdrawing inductive and resonance effects of the nitro group stabilize the conjugate base formed upon deprotonation.

Aliphatic nitro compounds are significantly more acidic than typical alkanes. nih.govlibretexts.org The removal of an α-proton by a base results in the formation of a nitronate anion. This anion is stabilized by resonance, delocalizing the negative charge between the α-carbon and the two oxygen atoms of the nitro group. nih.govlibretexts.org This delocalization makes the formation of the nitronate thermodynamically favorable in the presence of a suitable base.

The equilibrium between the nitroalkane and the nitronate is fundamental to its chemistry, as the nitronate is a versatile nucleophile.

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₅H₁₀BrNO₂
Molecular Weight 196.04 g/mol nih.gov

This table is interactive. Click on the headers to sort.

Halogenation of Nitroalkanes at the Alpha-Position

The acidic nature of the α-hydrogens allows for halogenation at the α-carbon. In the presence of a base and a halogen source such as chlorine (Cl₂) or bromine (Br₂), this compound can undergo α-halogenation. The reaction proceeds through the formation of the nitronate ion, which then acts as a nucleophile, attacking the electrophilic halogen molecule. libretexts.org

A critical aspect of this reaction under basic conditions is the potential for polyhalogenation. The introduction of an electronegative halogen atom onto the α-carbon increases the acidity of the remaining α-hydrogen. libretexts.orgyoutube.com Consequently, the mono-halogenated product is more acidic and can be deprotonated more readily than the starting material, often leading to a second halogenation event to yield a di-halogenated product. To achieve mono-halogenation, acidic conditions are typically employed, which proceed through an enol-like intermediate. libretexts.orgyoutube.com

Carbon-Carbon Bond Forming Reactions Involving Nitronates

The nucleophilic nitronate anion derived from this compound is a key intermediate for constructing new carbon-carbon bonds, a cornerstone of organic synthesis.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction involving the addition of a nitronate to an aldehyde or ketone. researchgate.net The nitronate of this compound can participate as the nucleophilic partner in this reaction. Upon treatment with a base to form the nitronate, followed by the addition of a carbonyl compound, a β-nitro alcohol is formed. researchgate.netrsc.org These products are highly valuable as they can be further transformed into other functional groups, such as β-amino alcohols or α,β-unsaturated nitro compounds.

The nitronate anion of this compound can also serve as a Michael donor in conjugate addition reactions. In a Michael addition, the nucleophilic nitronate adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. This 1,4-addition is a powerful method for forming carbon-carbon bonds and creating more complex molecular frameworks.

The alkylation of nitronates with electrophiles like alkyl halides presents a synthetic challenge due to competing reaction pathways. Nitronate anions are ambident nucleophiles, meaning they can react at two different sites: the α-carbon (C-alkylation) or the oxygen atoms (O-alkylation). nih.gov

Historically, the reaction of simple nitronates with alkyl halides often results predominantly in O-alkylation, which leads to the formation of nitronic esters. nih.gov These esters are often unstable and can decompose to carbonyl compounds. However, modern synthetic methods have been developed to favor the desired C-alkylation. For instance, copper-catalyzed systems have shown high efficacy for the C-alkylation of nitroalkanes with various electrophiles, including benzyl (B1604629) bromides and α-bromonitriles, under mild conditions. nih.govorganic-chemistry.orgnih.gov The choice of reaction conditions, solvent, and counter-ion can significantly influence the ratio of C- to O-alkylation.

Table 2: Summary of Key Reactions

Reaction Name Reactants Product Type
Nitronate Formation This compound, Base Nitronate Anion
α-Halogenation Nitronate, Halogen (X₂) α-Halo Nitroalkane
Henry Reaction Nitronate, Aldehyde/Ketone β-Nitro Alcohol
Michael Addition Nitronate, α,β-Unsaturated Carbonyl 1,5-Nitro-Carbonyl Compound

This table is interactive and summarizes the reactivity discussed.

Reductive Transformations of the Nitro Group to Amines and Other Derivatives

The tertiary nitro group in this compound can be reduced to the corresponding primary amine, 3-bromo-3-methyl-1-butylamine. This transformation is a valuable synthetic tool for introducing an amino group into a sterically hindered position. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of nitroalkanes to primary amines include catalytic hydrogenation and metal-based reductions in acidic media. wikipedia.orgguidechem.comorganic-chemistry.org Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney nickel is a widely used and effective method. wikipedia.org Alternatively, the reduction can be achieved using metals like iron or zinc in the presence of an acid, such as acetic acid or hydrochloric acid. wikipedia.orgyoutube.com

It is important to note that the presence of the bromo group can influence the choice of reducing agent. Some reducing systems may lead to competitive reduction of the carbon-bromine bond. However, catalytic transfer hydrogenation using a system like nickel(II) acetylacetonate (B107027) and polymethylhydrosiloxane (B1170920) has been shown to be chemoselective for the reduction of nitro compounds to primary amines in the presence of other sensitive functional groups. alfa-chemistry.com

Table 1: Plausible Reductive Transformations of this compound

Reagent/Catalyst SystemProductNotes
H₂, Pd/C3-Bromo-3-methyl-1-butylamineStandard catalytic hydrogenation conditions. wikipedia.org
Raney Nickel3-Bromo-3-methyl-1-butylamineAnother common catalyst for nitro group reduction. guidechem.com
Fe, HCl3-Bromo-3-methyl-1-butylamineA classic method for nitro group reduction. organic-chemistry.org
Zn, Acetic Acid3-Bromo-3-methyl-1-butylamineA milder alternative for the reduction. wikipedia.org
Ni(acac)₂, PMHS3-Bromo-3-methyl-1-butylamineA chemoselective method that may preserve the C-Br bond. alfa-chemistry.com

Nef Reaction Pathways and Carbonyl Formation

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or a ketone, respectively) under acidic conditions. wikipedia.orgorganic-chemistry.orgyoutube.com A key requirement for the Nef reaction is the presence of at least one α-hydrogen atom to the nitro group, which allows for the formation of a nitronate salt intermediate. wikipedia.org

In the case of this compound, the nitro group is tertiary, meaning it lacks an α-hydrogen. Consequently, it cannot form the necessary nitronate salt intermediate under standard Nef reaction conditions. Therefore, this compound is not expected to undergo the Nef reaction to form a carbonyl compound. wikipedia.org

Reactivity Associated with the Carbon-Bromine Bond

The primary carbon-bromine bond in this compound is susceptible to both nucleophilic substitution and elimination reactions. The steric hindrance around the reaction center and the nature of the attacking species play a crucial role in determining the predominant reaction pathway.

Nucleophilic Substitution Pathways

As a primary alkyl halide, this compound is expected to favor nucleophilic substitution reactions via an S(_N)2 mechanism. byjus.com This mechanism involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral. The rate of the S(_N)2 reaction is sensitive to steric hindrance at the α- and β-carbons. The presence of a bulky tertiary nitro group at the 3-position may slightly hinder the reaction rate compared to less substituted primary alkyl bromides.

A variety of nucleophiles can displace the bromide ion, leading to a range of functionalized products. These reactions are typically carried out in a suitable solvent, and heating is often required to drive the reaction to completion. chemguide.co.uk

Table 2: Predicted Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleProduct
CyanidePotassium Cyanide (KCN)4-Methyl-4-nitrovaleronitrile
AzideSodium Azide (NaN₃)1-Azido-3-methyl-3-nitrobutane
ThiolateSodium Thiophenoxide (NaSPh)3-Methyl-3-nitro-1-(phenylthio)butane
AcetateSodium Acetate (NaOAc)3-Methyl-3-nitrobutyl acetate

Elimination Reactions

Elimination reactions (dehydrobromination) can also occur when this compound is treated with a base, leading to the formation of an alkene. The mechanism of elimination can be either E1 or E2, depending on the reaction conditions, particularly the strength and steric bulk of the base.

With a strong, non-bulky base, an E2 mechanism is likely to compete with the S(_N)2 reaction. However, the use of a strong, sterically hindered base, such as potassium tert-butoxide, generally favors elimination over substitution and promotes the formation of the Hofmann product (the less substituted alkene) due to the steric hindrance around the more substituted β-hydrogen. masterorganicchemistry.com

In the case of this compound, there is only one type of β-hydrogen available for abstraction (at the C2 position). Therefore, only one elimination product, 3-methyl-3-nitro-1-butene, is expected.

Table 3: Predicted Elimination Reaction of this compound

BaseProductPredominant Mechanism
Potassium tert-butoxide (t-BuOK)3-Methyl-3-nitro-1-buteneE2
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)3-Methyl-3-nitro-1-buteneE2

Concerted and Competitive Reaction Pathways

Interplay between Nitro and Bromo Group Reactivity

The presence of both a nitro group and a bromo group on the same molecule introduces the possibility of competitive and concerted reaction pathways. The reaction conditions, including the nature of the reagents and the temperature, will significantly influence which functional group reacts and by which mechanism.

For instance, when reacting with a species that is both a strong nucleophile and a strong base, a mixture of substitution and elimination products at the carbon-bromine bond is expected. The ratio of these products will depend on the specific properties of the reagent and the reaction conditions.

Furthermore, intramolecular reactions between the two functional groups or their derivatives are conceivable under certain conditions. For example, if the nitro group were reduced to an amine, the resulting 3-bromo-3-methyl-1-butylamine could potentially undergo an intramolecular nucleophilic substitution to form a cyclic product, a five-membered ring containing nitrogen. However, the likelihood of such a reaction would depend on the reaction conditions and the relative rates of intermolecular versus intramolecular processes. The study of such intramolecular reactions in bromo-nitro systems is an area of interest for the synthesis of novel heterocyclic compounds.

Intramolecular Cyclization and Rearrangement Processes

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the molecule's structure suggests the potential for such reactions. The presence of a nucleophilic nitro group and an electrophilic carbon bearing a bromine atom, separated by a three-carbon chain, creates a favorable scaffold for the formation of a five-membered ring.

Under basic conditions, the nitro group can be deprotonated to form a nitronate anion. This anion can then act as an internal nucleophile, attacking the carbon atom bonded to the bromine and displacing the bromide ion to form a cyclic nitroalkane, specifically 1-methyl-1-nitrocyclopentane. This type of reaction is a well-established pathway for the formation of cyclic compounds from halo-nitroalkanes.

Rearrangement processes for this compound are less likely under typical conditions due to the stability of the tertiary nitro group and the primary nature of the bromoalkane. However, under specific catalytic or photolytic conditions, rearrangements involving the nitro group, such as conversion to a nitrite (B80452) ester, or skeletal rearrangements could potentially occur, though these are not commonly observed pathways.

Degradation and Decomposition Pathways

The degradation of this compound can proceed through several pathways, primarily driven by thermal energy or the generation of radical intermediates.

Thermal Decomposition Mechanisms and Bond Dissociation Energies

The thermal stability of this compound is influenced by the strength of its chemical bonds. The weakest bonds in the molecule are the carbon-bromine (C-Br) and the carbon-nitrogen (C-N) bonds of the nitro group. Homolytic cleavage of these bonds is the primary initiation step in the thermal decomposition process.

BondEstimated Bond Dissociation Energy (kcal/mol)
C-Br (primary)~68
C-N (tertiary nitro)~60-65
C-C~80-90
C-H~95-100

Note: These are estimated values based on general data for similar chemical environments and may not represent the exact values for this compound.

Given these estimates, the C-N bond of the tertiary nitro group is likely the most thermally labile, suggesting that its cleavage would be the initial and rate-determining step in the thermal decomposition. This would lead to the formation of a tertiary alkyl radical and nitrogen dioxide (NO₂). The C-Br bond is also relatively weak and its cleavage would produce a primary alkyl radical and a bromine radical. The high temperatures required for decomposition would likely lead to a complex mixture of products due to subsequent radical reactions.

Radical Pathways and Fragment Formation

Once radical species are generated through thermal or photochemical initiation, a cascade of radical reactions can occur, leading to various fragmentation products. The primary radicals formed, the 3-methyl-3-nitrobutyl radical and the 4-bromo-2-methylbutan-2-yl radical, can undergo a variety of transformations.

Common radical pathways include:

Hydrogen Abstraction: The initial radicals can abstract hydrogen atoms from other molecules or from other positions within the same molecule, leading to the formation of stable molecules and new radical species.

β-Scission: The alkyl radicals can undergo fragmentation where a bond beta to the radical center is cleaved. For the 4-bromo-2-methylbutan-2-yl radical, this could lead to the elimination of a bromine radical and the formation of an alkene.

Recombination: Radicals can recombine to form larger molecules.

Disproportionation: Two radicals can react, with one abstracting a hydrogen from the other, to form a saturated and an unsaturated molecule.

The fragmentation of the nitro group is also a significant pathway. The initially formed nitrogen dioxide can participate in further reactions or decompose. The fragmentation of the carbon skeleton can lead to the formation of smaller alkanes, alkenes, and various nitrogen and bromine-containing compounds.

Precursor RadicalPotential Fragmentation Products
3-methyl-3-nitrobutyl radical3-methyl-3-nitrobutane, various smaller alkanes and alkenes, nitrogen oxides
4-bromo-2-methylbutan-2-yl radical1-bromo-3-methylbutane, isobutylene, bromine-containing fragments
Nitrogen Dioxide (NO₂)Can react with other radicals or abstract hydrogen
Bromine Radical (Br•)Can abstract hydrogen or add to double bonds

The specific distribution of products from the degradation of this compound would be highly dependent on the reaction conditions, such as temperature, pressure, and the presence of other reactive species.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the carbon and hydrogen frameworks.

As of the latest available data, detailed experimental ¹H NMR research findings for 1-bromo-3-methyl-3-nitrobutane are not widely reported in publicly accessible scientific literature. Such an analysis would be crucial for identifying the electronic environments of the hydrogen atoms within the molecule, and their spin-spin coupling interactions would help to confirm the connectivity of the carbon skeleton.

Infrared (IR) Spectroscopy for Functional Group Vibrations

There is a lack of specific, experimentally-derived IR spectroscopic data for this compound in the public domain. An IR spectrum would be expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1550 cm⁻¹ and 1350 cm⁻¹, respectively) and the carbon-bromine bond (typically in the fingerprint region, 500-600 cm⁻¹).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, mass spectrometry data is available and provides key insights into its molecular identity. nih.gov

The compound has a molecular weight of 196.04 g/mol . nih.gov The mass spectrum of this compound shows a characteristic fragmentation pattern that helps to confirm its structure. The presence of bromine is often indicated by a pair of peaks of nearly equal intensity (the M and M+2 peaks) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Key fragmentation data from the mass spectrum of this compound is summarized in the table below.

PropertyValue
NIST Number 188065
Library Main library
m/z Top Peak
m/z 2nd Highest
m/z 3rd Highest
Table 1: Mass Spectrometry Highlights for this compound. Data sourced from PubChem. nih.gov

Note: Specific m/z values for the top peaks were not available in the cited source.

X-ray Diffraction Studies for Solid-State Structure

As of the current date, there are no published X-ray diffraction studies for this compound. This technique would be necessary to determine the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and crystal packing information.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that could be applied to 1-bromo-3-methyl-3-nitrobutane to investigate various electronic properties. Ideal studies would involve the use of different functionals and basis sets to accurately model the system. Key parameters that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap, which is a crucial indicator of chemical reactivity and kinetic stability. To date, no specific DFT studies have been published for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide a more rigorous, albeit computationally expensive, analysis of this compound's molecular properties. Calculations using methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would yield highly accurate predictions of properties like the dipole moment, polarizability, and molecular geometry. Such data is currently unavailable for this compound.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound suggests the existence of multiple conformers. A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable conformers and the energy barriers for interconversion between them. This would provide insight into the molecule's flexibility and the relative populations of different conformations at various temperatures. While conformational analyses have been performed on the related compound 1-bromo-3-methylbutane, no such studies have been located for its nitro derivative.

Computational Modeling of Reaction Pathways and Transition States

Understanding the chemical reactions of this compound would be greatly enhanced by computational modeling. This would involve mapping out the potential energy surfaces for various reactions, such as nucleophilic substitution or elimination, to identify the minimum energy pathways and locate the transition state structures. The activation energies and reaction enthalpies calculated from these models would provide quantitative insights into the reaction kinetics and thermodynamics. No published research has yet detailed the computational modeling of reaction pathways for this compound.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts for the optimized molecular geometry, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure and assign spectral features. Currently, there are no published studies that provide predicted spectroscopic signatures for this compound based on computational methods.

Mechanistic Insights from Computational Simulations

Beyond static calculations, computational simulations such as ab initio molecular dynamics (AIMD) could provide a dynamic picture of the behavior of this compound. These simulations could offer insights into intramolecular motions, solvent effects, and the initial steps of chemical reactions on a femtosecond timescale. Such advanced simulations would provide a deeper, time-resolved understanding of the molecule's behavior, but no such studies have been reported in the literature.

Applications in Advanced Organic Synthesis

1-Bromo-3-methyl-3-nitrobutane as a Versatile Synthetic Building Block

No specific research findings or detailed examples of this compound being utilized as a versatile synthetic building block in organic synthesis were found. The presence of two distinct functional groups, the bromo group and the tertiary nitro group, suggests a potential for a range of chemical modifications. The bromo group could, in principle, undergo nucleophilic substitution or be used in the formation of organometallic reagents. The tertiary nitro group could potentially be reduced to an amine or participate in other functional group transformations. However, without documented research, its practical versatility remains undemonstrated.

Chemo- and Regioselective Transformations for Complex Molecule Construction

There is no available information detailing the chemo- and regioselective transformations of this compound for the construction of complex molecules. The differential reactivity of the C-Br bond and the C-NO₂ group would be crucial for its selective functionalization. For instance, reactions that selectively target the bromo group without affecting the nitro group, or vice versa, would be essential for its utility in multi-step synthesis. The steric hindrance around the tertiary nitro group might influence its reactivity compared to the primary bromoalkane. However, no studies on such selective transformations have been identified.

Development of Novel Methodologies Utilizing its Polyfunctional Character

No novel synthetic methodologies specifically developed to take advantage of the polyfunctional character of this compound have been reported in the searched literature. The development of such methodologies would likely focus on sequential or domino reactions that exploit the presence of both the bromo and nitro functionalities to build molecular complexity efficiently. The lack of such reports suggests that the synthetic potential of this particular compound may be largely unexplored or that it is not a commonly used reagent in synthetic chemistry.

Role in the Synthesis of Fine Chemical Intermediates

While a chemical supplier suggests its use in the synthesis of fine chemical intermediates, no specific examples or research data are available to illustrate this role. lookchem.com To substantiate this claim, information on the types of fine chemicals synthesized from this precursor, the reaction pathways, and the yields would be necessary. The absence of such data in the public domain makes it impossible to provide a detailed account of its application in this area.

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